molecular formula C13H13ClN2OS B2525921 N-(3-chlorophenyl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide CAS No. 1226448-05-0

N-(3-chlorophenyl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide

Cat. No.: B2525921
CAS No.: 1226448-05-0
M. Wt: 280.77
InChI Key: CKDKSUYAPRPCSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide typically involves the reaction of 3-chloroaniline with 2,4-dimethylthiazole-5-carboxylic acid under specific conditions. The reaction may require the use of coupling agents such as EDCI or DCC and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or DMF at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The compound might inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-(1,3-thiazol-5-yl)acetamide
  • N-(3-chlorophenyl)-2-(2,4-dimethyl-1,3-oxazol-5-yl)acetamide
  • N-(3-chlorophenyl)-2-(2,4-dimethyl-1,3-imidazol-5-yl)acetamide

Uniqueness

N-(3-chlorophenyl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide is unique due to the presence of both the 3-chlorophenyl and 2,4-dimethyl-1,3-thiazol-5-yl groups, which may confer specific biological activities and chemical reactivity not observed in similar compounds.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2OS/c1-8-12(18-9(2)15-8)7-13(17)16-11-5-3-4-10(14)6-11/h3-6H,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDKSUYAPRPCSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.